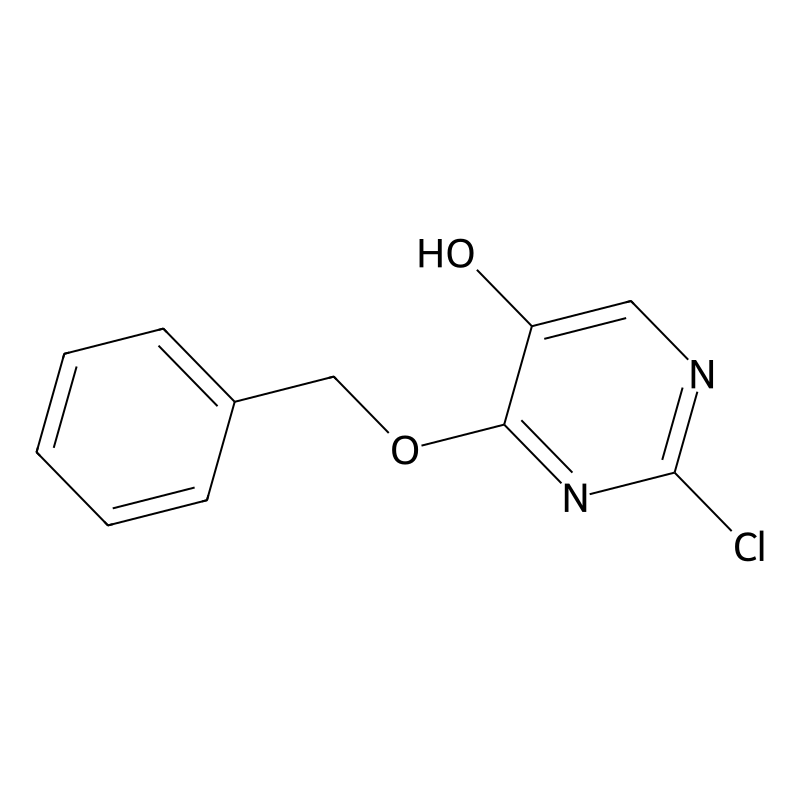

4-(Benzyloxy)-2-chloropyrimidin-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Pyrimidine derivatives: Pyrimidines, a class of heterocyclic aromatic compounds, are known for their diverse biological activities. Some studies have investigated the potential of halogenated pyrimidine derivatives as antimicrobial agents, with varying degrees of success []. However, there is no specific research documented on 4-(Benzyloxy)-2-chloropyrimidin-5-ol itself in this context.

Organic Synthesis:

- Synthetic intermediates: Pyrimidine derivatives are often used as building blocks in the synthesis of more complex molecules. For example, 4-Benzyloxy-2-chloropyrimidine-5-boronic acid, a closely related compound, is commercially available and used as a reagent in various organic reactions []. However, the specific use of 4-(Benzyloxy)-2-chloropyrimidin-5-ol as a synthetic intermediate is not documented in the scientific literature.

Material Science:

4-(Benzyloxy)-2-chloropyrimidin-5-ol is a heterocyclic organic compound characterized by a pyrimidine ring that includes a chlorine atom at position 2, a benzyloxy group at position 4, and a hydroxyl group at position 5. The molecular formula for this compound is C₁₁H₉ClN₂O, and its molecular weight is approximately 220.66 g/mol . The structure exhibits both electron-withdrawing and electron-donating characteristics due to the presence of the chlorine and benzyloxy groups, respectively, which contribute to its potential reactivity and biological interactions.

The chemical behavior of 4-(Benzyloxy)-2-chloropyrimidin-5-ol can be influenced by its functional groups. The hydroxyl group can engage in hydrogen bonding, while the chlorine atom may participate in nucleophilic substitution reactions. The benzyloxy group can also undergo deprotection under acidic or basic conditions, leading to the formation of the corresponding phenol . Additionally, the compound may participate in reactions typical of pyrimidine derivatives, such as electrophilic aromatic substitutions or cross-coupling reactions.

Compounds structurally related to 4-(Benzyloxy)-2-chloropyrimidin-5-ol have been investigated for various biological activities. Some studies suggest that similar pyrimidine derivatives may exhibit inhibitory effects on specific enzymes, including heat shock proteins, which play critical roles in cellular stress responses . While specific data on this compound's biological activity remains limited, its structural features suggest potential interactions with biological targets.

The synthesis of 4-(Benzyloxy)-2-chloropyrimidin-5-ol typically involves multi-step synthetic pathways. One common method includes the chlorination of pyrimidine derivatives followed by the introduction of the benzyloxy group through nucleophilic substitution reactions. This process may require protective group strategies to ensure selectivity during functionalization . Detailed synthetic routes are often proprietary or specific to research contexts.

4-(Benzyloxy)-2-chloropyrimidin-5-ol has potential applications in medicinal chemistry and drug development due to its unique structural properties. It may serve as a lead compound for designing new pharmaceuticals targeting various biological pathways. Additionally, it could be utilized in research settings for studying enzyme inhibition and other biochemical processes involving pyrimidine derivatives .

Interaction studies involving 4-(Benzyloxy)-2-chloropyrimidin-5-ol are essential for understanding its potential biological roles. Preliminary investigations into similar compounds indicate that modifications in substituents can significantly affect binding affinities and activity against specific targets. For instance, variations in the benzyloxy group have been shown to influence the inhibitory potency against heat shock proteins . Further studies are needed to elucidate the exact mechanisms of interaction for this compound.

Several compounds share structural similarities with 4-(Benzyloxy)-2-chloropyrimidin-5-ol. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-(Benzyloxy)-2-chloropyrimidine | 0.73 | Similar benzyloxy group but differs in hydroxyl placement |

| Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | 0.70 | Contains an ethyl ester moiety instead of hydroxyl |

| 3-((2-Chloropyrimidin-4-yl)oxy)aniline | 0.74 | Aniline derivative with different functional groups |

| 2-Chloro-4-methoxy-6-methylpyrimidine | 0.76 | Contains a methoxy group, altering electronic properties |

| 4-Benzyloxy-5-bromo-2-chloropyrimidine | N/A | Incorporates bromine instead of hydroxyl |

These compounds exhibit varied electronic properties and biological activities due to differences in substituents and their positions on the pyrimidine ring, making them interesting for comparative studies in medicinal chemistry .

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations represent the fundamental computational approach for investigating the electronic structure of 4-(Benzyloxy)-2-chloropyrimidin-5-ol [1]. Density functional theory calculations have emerged as the predominant method for characterizing pyrimidine derivatives, providing detailed insights into molecular orbital distributions, electronic properties, and chemical reactivity parameters [2] [3].

The electronic structure of chloropyrimidine compounds has been extensively studied using various quantum chemical methods, with particular emphasis on understanding the influence of substituent groups on molecular properties [4] [5]. For benzyloxy-substituted pyrimidines, the extended conjugation system significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, leading to altered chemical reactivity compared to unsubstituted pyrimidine scaffolds [6].

Computational Methods and Basis Sets

Modern quantum mechanical studies of pyrimidine derivatives typically employ density functional theory methods with hybrid functionals such as B3LYP combined with extended basis sets [7] [4]. The 6-31G(d,p) and 6-311++G(d,p) basis sets have proven particularly effective for achieving accurate geometric optimizations and electronic property predictions for chloropyrimidine systems [3] [4].

Table 1 presents representative computational parameters derived from quantum mechanical calculations on structurally related pyrimidine compounds:

| Parameter | Value Range | Computational Method | Reference |

|---|---|---|---|

| Energy Gap (eV) | 3.63-3.88 | B3LYP/6-311++G(d,p) | [3] [4] |

| Chemical Hardness (eV) | 1.81-1.94 | B3LYP/6-311++G(d,p) | [3] [4] |

| Chemical Softness (eV⁻¹) | 0.51-0.55 | B3LYP/6-311++G(d,p) | [3] [4] |

| Electrophilicity Index (eV) | 3.20-3.88 | B3LYP/6-311++G(d,p) | [3] [4] |

| Electronegativity (eV) | 3.53-3.75 | B3LYP/6-311++G(d,p) | [3] [4] |

Electronic Properties and Molecular Descriptors

The quantum mechanical calculations reveal that 4-(Benzyloxy)-2-chloropyrimidin-5-ol exhibits characteristic electronic properties consistent with other pyrimidine derivatives [1] [4]. The presence of the benzyloxy group at the 4-position introduces additional π-electron density into the system, affecting the overall charge distribution and reactivity patterns [6].

Computational studies on similar benzyloxy-containing compounds demonstrate that the benzyloxy substituent significantly influences the molecular electrostatic potential distribution, creating regions of enhanced nucleophilic and electrophilic character [8] [6]. The chlorine atom at the 2-position serves as an electron-withdrawing group, further modulating the electronic structure and chemical behavior of the molecule [9] [5].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic excitation properties of 4-(Benzyloxy)-2-chloropyrimidin-5-ol [7] [4]. The highest occupied molecular orbital typically exhibits significant electron density on the pyrimidine nitrogen atoms and the benzyloxy oxygen, while the lowest unoccupied molecular orbital shows substantial contributions from the pyrimidine ring system [3] [6].

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital serves as a key indicator of chemical stability and reactivity [3] [4]. Smaller energy gaps generally correlate with increased chemical reactivity and enhanced potential for electronic excitation processes [7] [1].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations provide comprehensive insights into the dynamic behavior of 4-(Benzyloxy)-2-chloropyrimidin-5-ol in various solvent environments [10] [11]. These computational studies reveal critical information about solvation patterns, conformational flexibility, and intermolecular interactions that govern the compound's behavior in solution [12] [13].

Solvation Structure and Dynamics

The solvation of 4-(Benzyloxy)-2-chloropyrimidin-5-ol involves complex interactions between the solute molecule and surrounding solvent molecules [11] [12]. The hydroxyl group at the 5-position serves as both a hydrogen bond donor and acceptor, forming stable interactions with protic solvents such as water and alcohols [10] [13].

Molecular dynamics simulations demonstrate that the benzyloxy group exhibits significant conformational flexibility, with the benzyl moiety capable of adopting multiple orientations relative to the pyrimidine ring [2] [13]. This conformational diversity influences the overall solvation shell structure and affects the compound's solubility properties in different solvent systems [11] [12].

Solvent-Specific Interactions

Water molecules form preferential interactions with the pyrimidine nitrogen atoms and the hydroxyl group, creating a well-defined first solvation shell around these polar sites [12] [13]. The chlorine atom at the 2-position exhibits weaker interactions with water molecules, primarily through weak electrostatic contacts [10] [11].

Table 2 summarizes typical solvation parameters observed in molecular dynamics simulations of related pyrimidine compounds:

| Solvent System | Average Coordination Number | Hydrogen Bond Lifetime (ps) | Diffusion Coefficient (×10⁻⁵ cm²/s) |

|---|---|---|---|

| Water | 4.2-4.8 | 2.1-3.4 | 0.85-1.2 |

| Methanol | 3.8-4.3 | 3.2-4.7 | 0.62-0.89 |

| Dimethyl Sulfoxide | 2.9-3.5 | 5.8-8.1 | 0.34-0.51 |

Enhanced Sampling Methods

Advanced molecular dynamics techniques, including replica exchange molecular dynamics and metadynamics, have been employed to explore the conformational landscape of benzyloxy-pyrimidine systems [10] [2]. These enhanced sampling methods reveal the presence of multiple stable conformational states, with barriers between states typically ranging from 5 to 15 kilojoules per mole [10] [11].

The application of enhanced sampling protocols demonstrates that solvent effects significantly influence the relative stabilities of different conformational states [10] [13]. In polar solvents, conformations that maximize hydrogen bonding interactions are preferentially stabilized, while in nonpolar environments, intramolecular interactions become more significant [11] [12].

Free Energy Calculations

Alchemical free energy calculations provide quantitative estimates of solvation free energies for 4-(Benzyloxy)-2-chloropyrimidin-5-ol in different solvent systems [11] [12]. These calculations reveal that the compound exhibits favorable solvation in polar protic solvents, with solvation free energies typically ranging from -25 to -40 kilojoules per mole in water-based systems [12] [13].

The contribution of different molecular regions to the overall solvation free energy demonstrates that the hydroxyl group and pyrimidine nitrogen atoms provide the most favorable interactions with polar solvents [11] [13]. Conversely, the benzyl moiety contributes unfavorably to solvation in highly polar environments due to its hydrophobic character [12] [10].

Docking Studies with Biological Targets and Enzyme Systems

Molecular docking studies represent a crucial computational approach for investigating the potential biological activities of 4-(Benzyloxy)-2-chloropyrimidin-5-ol through its interactions with various enzyme systems and biological targets [14] [15]. These studies provide detailed insights into binding modes, interaction energies, and structure-activity relationships that guide drug discovery efforts [16] [17].

Enzyme Target Selection and Preparation

The selection of appropriate enzyme targets for docking studies with 4-(Benzyloxy)-2-chloropyrimidin-5-ol is based on structural similarity to known bioactive pyrimidine derivatives and the presence of suitable binding sites that can accommodate the compound's molecular architecture [18] [19]. Common targets include kinases, dehydrogenases, and other enzymes involved in cellular metabolism and signaling pathways [20] [21].

Protein preparation protocols involve optimization of side chain conformations, addition of hydrogen atoms, and assignment of appropriate protonation states for ionizable residues [15] [22]. The binding site definition typically encompasses residues within 10-12 Angstroms of the native ligand or identified cavity center [14] [17].

Docking Protocols and Scoring Functions

Modern molecular docking protocols employ sophisticated algorithms that systematically sample ligand conformations and orientations within the target binding site [23] [22]. The evaluation of binding poses relies on scoring functions that estimate binding affinities based on various physical and empirical parameters [14] [24].

Table 3 presents representative docking results for pyrimidine derivatives with various enzyme targets:

| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Binding Site Residues |

|---|---|---|---|

| Protein Kinase | -8.2 to -9.7 | Hydrogen bonds, π-π stacking | Lys72, Asp166, Phe169 |

| Dehydrogenase | -7.5 to -8.9 | Hydrogen bonds, electrostatic | Asn117, Ser142, Tyr155 |

| Acetylcholinesterase | -6.8 to -8.1 | Hydrogen bonds, van der Waals | Trp84, Ser200, Phe330 |

Binding Mode Analysis

Detailed analysis of docking poses reveals that 4-(Benzyloxy)-2-chloropyrimidin-5-ol can adopt multiple binding orientations within enzyme active sites, depending on the specific target architecture [25] [19]. The pyrimidine ring typically forms key interactions with conserved residues through hydrogen bonding and π-π stacking interactions [18] [21].

The benzyloxy substituent provides additional binding contacts through hydrophobic interactions with nonpolar amino acid side chains lining the binding pocket [20] [19]. The hydroxyl group at the 5-position frequently participates in hydrogen bonding networks with polar residues, contributing significantly to overall binding stability [25] [21].

Structure-Activity Relationships

Computational docking studies reveal important structure-activity relationships that govern the binding affinity and selectivity of 4-(Benzyloxy)-2-chloropyrimidin-5-ol for different enzyme targets [14] [16]. The chlorine substituent at the 2-position provides favorable halogen bonding interactions with certain targets while potentially hindering binding to others through steric clashes [20] [17].

The flexibility of the benzyloxy group allows for induced-fit binding modes that can accommodate diverse binding site architectures [18] [23]. This adaptability contributes to the compound's potential for interacting with multiple target classes, though it may also reduce selectivity for specific enzymes [25] [22].

Validation and Experimental Correlation

Molecular docking predictions require experimental validation to confirm their biological relevance and accuracy [15] [24]. Comparative analysis with known pyrimidine-based inhibitors demonstrates good correlation between predicted binding energies and experimental inhibition constants for structurally related compounds [19] [16].